molecular formula C13H11NO4 B131995 Haplopine CAS No. 5876-17-5

Haplopine

Cat. No.: B131995
CAS No.: 5876-17-5
M. Wt: 245.23 g/mol
InChI Key: WXPKAFIGBNLGNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.

Mode of Action

This compound interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that this compound may have a role in the regulation of oxidative stress responses.

Result of Action

In vivo, this compound significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that this compound has a potent anti-inflammatory and antioxidant effect.

Preparation Methods

Synthetic Routes and Reaction Conditions: Haplopine can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization to form the furoquinoline structure . The reaction conditions typically include acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the Haplophyllum species. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound . Advances in biotechnological methods, such as in vitro plant cultures, offer alternative approaches for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Haplopine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and substituted furoquinoline compounds, each with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4,8-dimethoxyfuro[2,3-b]quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKPBWHZRNQEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974280
Record name Haplopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-17-5
Record name Haplopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5876-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliparvifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haplopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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